molecular formula C15H14N2OS B14162232 5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one CAS No. 634593-52-5

5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one

Cat. No.: B14162232
CAS No.: 634593-52-5
M. Wt: 270.4 g/mol
InChI Key: NFTPSECQLUBEKN-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase, enzymes crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

CAS No.

634593-52-5

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H14N2OS/c1-9-5-4-6-12(7-9)17-8-16-14-13(15(17)18)10(2)11(3)19-14/h4-8H,1-3H3

InChI Key

NFTPSECQLUBEKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC3=C(C2=O)C(=C(S3)C)C

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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